molecular formula C21H22O5 B192291 Rubropunctatin CAS No. 514-67-0

Rubropunctatin

Cat. No.: B192291
CAS No.: 514-67-0
M. Wt: 354.4 g/mol
InChI Key: SULYDLFVUNXAMP-WKOQKXSESA-N
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Description

Rubropunctatin is a naturally occurring orange pigment belonging to the polyketide family It is primarily produced by the fungal genus Monascus, which is known for its use in traditional Asian fermented foods such as red yeast rice

Preparation Methods

Synthetic Routes and Reaction Conditions: Rubropunctatin can be synthesized through the fermentation of Monascus species on substrates like rice. The fermentation process involves the cultivation of Monascus fungi under controlled conditions, which leads to the production of a mixture of pigments, including this compound. The fermentation conditions, such as temperature, pH, and nutrient availability, play a crucial role in determining the yield and purity of this compound.

Industrial Production Methods: For industrial-scale production, this compound is typically extracted from the fermented biomass using organic solvents. The crude extract is then subjected to purification processes such as column chromatography to isolate this compound. Advanced techniques like macroporous resin-based separation have also been developed to enhance the efficiency of this compound purification .

Chemical Reactions Analysis

Hydrolysis

  • Rubropunctatin experiences hydrolysis of its intracellular ester group when in an alkaline environment. This generates –COOK and –OH, which enhances the solubility of the molecule and increases its maximum absorbance .
  • In strongly alkaline conditions, this compound is hydrolyzed, leading to the formation of carboxylic acid or carboxylate .
  • When this compound is encapsulated within a liposome, it is almost completely embedded in the liposome bilayer, which prevents the hydrolysis reaction of the this compound molecule under alkaline conditions, improving its pH stability .

Reaction with Amines

  • This compound reacts with amines through amination via a second-order reaction .
  • This compound and monascorubin can be used as precursors for semi-synthesis of various Monascus pigments amino acids (MPs-aa) via the azaphilic addition reaction-based chemical modification .
  • The use of amino acids such as l-arginine, l-lysine, l-asparagine, l-glutamate, l-glycine, l-alanine, l-valine, l-leucine, l-isoleucine, l-methionine, l-phenylalanine, l-tyrosine, l-tryptophan, l-threonine, l-serine, l-aspartate, l-histidine and l-glutamine in chemical modification can yield water-soluble red MPs-aa with enhanced stability .
  • The reaction with ammonia produces rubropunctamine and monascorubramine .

Photochemical Reactions

  • This compound is prone to photochemical reactions and gradually degrades under light conditions, which limits its applications .
  • Encapsulation of this compound in a liposome improves its photostability, preventing photodegradation .

Antioxidant Activity

  • This compound demonstrates antioxidant abilities, including scavenging DPPH radicals, inhibiting superoxide generation, and reducing ferric .
  • This compound can efficiently inhibit protein oxidation compared to glutathione and ascorbic acid .

Impact of pH

  • The UV-Vis spectra of this compound changes with varying pH levels, with absorbance increasing as pH increases .
  • This compound-loaded liposome (R-Liposome) suspensions demonstrate good stability across a pH range of 3-11 .

Data Table: Reaction Characteristics with Silver Nanoparticles

AnalysisDescription
Visible ObservationSilver nitrate dispersed in this compound results in a light orange color that turns dark orange, indicating the reduction of Ag+ to Ag0 and the formation of R-AgNPs .
UV-Vis SpectroscopyR-AgNPs exhibit a UV absorption peak at 410 nm due to surface plasmon resonance (SPR), consistent with the SPR absorption peak of AgNPs. This compound shows a characteristic peak at 467 nm in the this compound and silver nitrate mixture .
XRD AnalysisR-AgNPs formed are crystalline, with intense peaks at 38.24°, 46.47°, 64.61°, and 77.42° corresponding to (111), (200), (220), and (311) Bragg’s reflections planes. The (111) diffraction peaks are much higher, indicating preferential growth along the (111) surface .
FT-IR AnalysisFT-IR spectra of this compound show typical frequency bands at 1746.38 cm-1 (O=C-O), 1652.69 cm-1 (C=O), and 1532.64 cm-1 (C=C). The lactone band disappears in R-AgNPs, attributed to the lactone ring opening and the formation of unsaturated carboxylic acid at 1635.82 cm-1 (C=O) .
XPS AnalysisThe chemical composition of R-AgNPs is mainly composed of C, O, and Ag elements. The contents of silver, carbon, and oxygen in R-AgNPs are 9.44%, 57.74%, and 22.22%, respectively, indicating biological residues of this compound and silver .

Scientific Research Applications

Anticancer Applications

Rubropunctatin has shown promising results in cancer therapy, particularly through its formulation as a drug delivery system.

Liposomal Drug Carrier Development
A study demonstrated the creation of a this compound-loaded liposome (R-Liposome) to enhance its solubility and stability. The liposomal formulation exhibited:

  • High Encapsulation Efficiency : 90 ± 3.5%
  • Sustained Release : Lower initial release rates compared to free this compound, enhancing oral bioavailability.
  • Enhanced Anticancer Activity : The R-Liposome significantly promoted apoptosis in cancer cells while maintaining lower toxicity to normal cells compared to traditional chemotherapeutics like taxol .

Mechanism of Action
this compound's anticancer mechanism is believed to involve photodynamic therapy, where light irradiation boosts its ability to induce apoptosis in cancer cells. This dual action as both a chemotherapeutic and photodynamic agent positions this compound as a novel candidate for cancer treatment .

Antifungal Properties

This compound also exhibits notable antifungal activity, making it a candidate for treating fungal infections.

Inhibition of Fungal Growth
Research indicated that this compound effectively inhibited the growth of various fungi, showcasing:

  • Fungicidal Activity : It disrupts membrane permeability in fungal cells.
  • Safety Profile : The pigment extract from Monascus purpureus has been deemed safe in animal models, suggesting potential for clinical applications against invasive fungal infections .

Case Study Insights
In a controlled study, this compound demonstrated significant inhibition of fungal spore germination and radial growth. This supports its potential use in developing antifungal therapies .

Antioxidant Effects

The antioxidant properties of this compound have been substantiated through various studies.

Protective Mechanisms Against Oxidative Stress
this compound has been shown to scavenge free radicals effectively:

  • DPPH Radical Scavenging : At a concentration of 8 μg/mL, it scavenged 16% of DPPH radicals.
  • Superoxide Inhibition : It inhibited superoxide generation by 20% at similar concentrations .

Comparative Efficacy
When compared to standard antioxidants like glutathione and ascorbic acid, this compound exhibited superior protective effects against protein oxidation induced by metal-catalyzed oxidation processes .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

ApplicationKey FindingsReferences
Anticancer- High encapsulation efficiency (90%)
- Enhanced apoptosis induction
- Improved oral bioavailability
Antifungal- Inhibition of fungal growth
- Safe in animal studies
- Disruption of membrane permeability
Antioxidant- Scavenges free radicals
- Inhibits protein oxidation effectively

Mechanism of Action

Rubropunctatin exerts its effects through various molecular mechanisms:

    Anticancer Activity: this compound induces apoptosis in cancer cells by promoting the release of cytochrome c from mitochondria and activating caspases.

    Anti-inflammatory and Antioxidative Effects: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Rubropunctatin is often compared with other Monascus pigments, such as:

Biological Activity

Rubropunctatin is a polyketide compound primarily derived from the fermentation of Monascus purpureus, a fungus known for its pigment production. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by various studies, data tables, and case studies.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various fungal pathogens. A study demonstrated that extracts from Monascus purpureus containing this compound effectively inhibited the growth of fungi such as Penicillium expansum, Rhizopus stolonifer, and Aspergillus niger. The mechanism of action involves disrupting the cell membrane integrity of these fungi, leading to cell death.

Summary of Antimicrobial Studies

Fungal SpeciesInhibition MechanismReference
Penicillium expansumDisruption of cell membrane
Rhizopus stoloniferInhibition of spore germination
Aspergillus nigerMembrane potential alteration

Anticancer Activity

This compound has shown promising results in cancer research. It was found to possess a higher anti-proliferative effect on gastric cancer cells (BGC-823) compared to other pigments. Notably, this compound's efficacy surpasses that of taxol, a common chemotherapeutic agent, while exhibiting lower toxicity towards normal human gastric epithelial cells. Its anticancer effects are attributed to its ability to inhibit telomerase activity, which is crucial for cancer cell proliferation.

Case Study: Anticancer Efficacy

A study evaluated this compound-loaded liposomes (R-Liposomes) for enhanced delivery and stability. The results indicated:

  • Encapsulation Efficiency : 90 ± 3.5%
  • Loading Rate : 5.60 ± 2.5%
  • Sustained Release : R-Liposomes demonstrated approximately 40% lower release rates than free this compound in the initial 7 hours.

This formulation improved the photostability and bioavailability of this compound, making it a potential candidate for dual anti-cancer therapy involving both chemotherapy and photodynamic therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce inflammatory markers in various models, suggesting potential applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : As observed in antifungal studies, this compound alters membrane integrity, leading to cell death.
  • Telomerase Inhibition : Its ability to inhibit telomerase activity contributes significantly to its anticancer effects.
  • Apoptosis Induction : this compound enhances apoptosis in cancer cells when combined with light irradiation, indicating its role as a photodynamic agent .

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and characterizing Rubropunctatin from Monascus species?

this compound is typically extracted from Monascus-fermented rice using polar solvents (e.g., 80% ethanol) followed by chromatographic purification (e.g., silica gel column chromatography). Structural characterization employs spectroscopic techniques such as UV-Vis, FTIR, and NMR, with SEM and dynamic light scattering (DLS) used to analyze particle size and morphology . For example, β-cyclodextrin (β-CD) encapsulation improves this compound’s solubility, as confirmed by FTIR peak shifts (e.g., C=O stretching at 1,650 cm⁻¹) and SEM imaging showing reduced aggregation .

Q. How can researchers design experiments to evaluate this compound’s antioxidant and anti-inflammatory activities?

  • In vitro models : Use LPS-induced macrophage (e.g., RAW 264.7) assays to measure cytokine suppression (e.g., TNF-α, IL-6) via ELISA.
  • Oxidative stress assays : Quantify ROS scavenging using DCFH-DA probes or SOD/CAT enzyme activity in cell-free systems.
  • Dosage optimization : Test concentrations between 10–100 μM, with β-CD formulations enhancing bioavailability (e.g., IC₅₀ of 39.37 μM for HeLa cells vs. >1,000 μM for unmodified this compound) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Nonlinear regression models (e.g., log-dose vs. response) are used to calculate IC₅₀ values. For comparative studies (e.g., β-CD vs. free this compound), ANOVA with post-hoc tests (e.g., Tukey’s) validates significance (p < 0.05). Ensure replication (n ≥ 3) and report mean ± SD, as demonstrated in photostability assays where β-CD improved this compound’s half-life by 70.56% at 4 hours .

Advanced Research Questions

Q. How can contradictory findings about this compound’s pro-apoptotic vs. anti-apoptotic effects be resolved?

Contradictions may arise from cell-type specificity or experimental conditions. For example:

  • Pro-apoptotic activity : Observed in HeLa cells via caspase-3 activation and mitochondrial membrane depolarization .
  • Anti-apoptotic effects : Reported in neuronal models under oxidative stress, potentially due to NF-κB pathway modulation .
    To resolve discrepancies, conduct side-by-side experiments using identical cell lines and dosages, and perform pathway-specific inhibitors/knockdowns (e.g., siRNA for NF-κB) .

Q. What strategies optimize this compound’s formulation for enhanced drug delivery?

  • Nanocarriers : β-CD encapsulation reduces particle size to 121.87 nm (PDI = 0.320), improving water solubility and photostability (Fig. 3–4 in ).
  • Sustained-release systems : Use in vitro dialysis models (e.g., PBS pH 7.4) to demonstrate slow release (e.g., 60% release at 24 hours).
  • Stability testing : Accelerated degradation studies under UV light (e.g., 254 nm) quantify preservation rates .

Q. How can multi-omics approaches elucidate this compound’s mechanisms in cancer and immunomodulation?

  • Transcriptomics : RNA-seq of treated cells to identify differentially expressed genes (e.g., UBE3A in neurodevelopmental disorders ).
  • Proteomics : SILAC labeling to map protein interaction networks (e.g., ChoKα inhibition in tumor models ).
  • Metabolomics : LC-MS profiles to track changes in oxidative metabolites (e.g., glutathione levels) .

Q. Methodological Recommendations

  • Reproducibility : Follow NIH guidelines for preclinical reporting (e.g., cell line authentication, statistical rigor) .
  • Data Sources : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and repositories like PubMed/Scopus .

Properties

IUPAC Name

(9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10-12H,4,6-7,9H2,1-3H3/b8-5+/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULYDLFVUNXAMP-WKOQKXSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514-67-0
Record name Rubropunctatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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